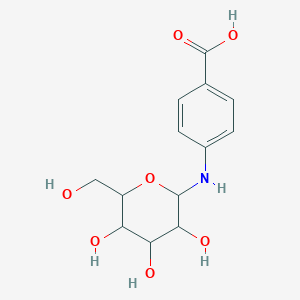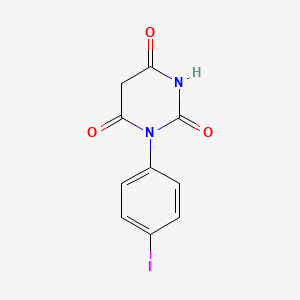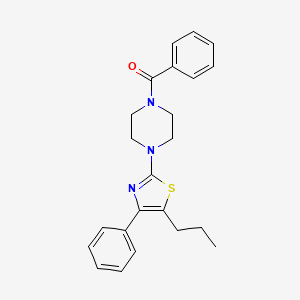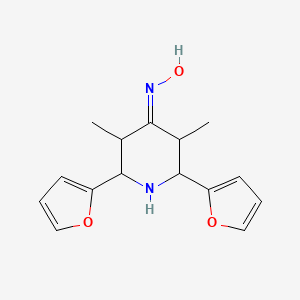![molecular formula C15H29NO B5176841 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Mecanismo De Acción
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting BTK, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol blocks the downstream signaling pathways that promote cancer cell growth and survival and reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
In preclinical studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to have significant biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling proteins, leading to the inhibition of cancer cell growth and survival and the reduction of inflammation and autoimmune responses. 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of immune cells, such as natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has several advantages for use in preclinical studies. It has high potency and selectivity for BTK, making it an effective inhibitor of cancer cell growth and survival and inflammation and autoimmune responses. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, making it suitable for use in animal models. However, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has some limitations, including potential off-target effects and toxicity at high doses.
Direcciones Futuras
There are several future directions for the development of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol as a therapeutic agent. First, clinical trials are needed to evaluate the safety and efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol in humans. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. Third, the development of biomarkers to predict response to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve patient selection and treatment outcomes. Fourth, the identification of resistance mechanisms to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may lead to the development of novel therapeutic strategies. Finally, the optimization of the synthesis method and formulation of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve its pharmacokinetic properties and clinical utility.
Conclusion
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a promising small molecule inhibitor that has shown significant preclinical activity in various types of cancers and autoimmune diseases. Its selective inhibition of BTK and downstream signaling pathways makes it an attractive therapeutic agent for the treatment of these diseases. Further research is needed to evaluate its safety and efficacy in humans and to optimize its clinical utility.
Métodos De Síntesis
The synthesis of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol involves several steps, including the preparation of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the conversion of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid to the corresponding amide, and the reduction of the amide to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. The final product is obtained in high yield and purity, making it suitable for use in preclinical studies.
Aplicaciones Científicas De Investigación
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been extensively studied in preclinical models of various types of cancers and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation and autoimmune responses.
Propiedades
IUPAC Name |
6-(2-bicyclo[2.2.1]heptanylamino)-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-11(5-4-8-15(2,3)17)16-14-10-12-6-7-13(14)9-12/h11-14,16-17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMZLWKTDRKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)


![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)


![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)